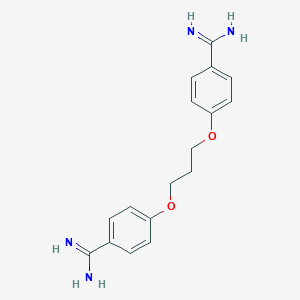
二ナトリウム;ジスルフェート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium disulphate, also known as Disodium disulphate, is a useful research compound. Its molecular formula is H2NaO7S2 and its molecular weight is 201.14 g/mol. The purity is usually 95%.
The exact mass of the compound Disodium disulphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Disodium disulphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium disulphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
硫酸化分子の合成
二ナトリウムジスルフェートは、さまざまな生物学的プロセスにおいて重要な硫酸化分子の合成に使用されます。 二ナトリウムジスルフェートを用いた硫酸化戦略により、異物代謝や疾患状態におけるステロイド硫酸塩に関連するシグナル伝達経路において重要な役割を果たす有機硫酸塩を生成することができます。 .
創薬
創薬において、分子の硫酸化は、生物学的標的との相互作用を高める可能性があります。 二ナトリウムジスルフェートは、細胞表面での分子間相互作用やタンパク質リガンド結合に重要なヘパリンやコンドロイチン硫酸などのグリコサミノグリカン(GAG)の硫酸化に関与しています。 .
抗凝固剤の合成
よく知られている抗凝固剤であるヘパリンは、有機硫酸基を含んでいます。 ヘパリンとその類似体の合成には、分子に硫酸基を導入するための硫酸化剤として二ナトリウムジスルフェートを使用することがあります。 .
β-ラクタマーゼ阻害剤の合成
アビバクタムなどのβ-ラクタマーゼ阻害剤は、有機硫酸塩モチーフを含んでいます。 二ナトリウムジスルフェートは、抗生物質耐性を克服するために重要なこれらの阻害剤の合成に使用することができます。 .
静脈瘤の治療
静脈瘤の治療薬であるソトラデコルは、その構造の中に有機硫酸基を含んでいます。 ソトラデコルや同様の治療薬の合成では、硫酸基を導入するために二ナトリウムジスルフェートを使用することができます。 .
鎮痛剤代謝物の合成
鎮痛剤であるパラセタモールの硫酸代謝物も、有機硫酸基を含んでいます。 二ナトリウムジスルフェートは、その生物学的活性に重要なこの代謝物の合成に使用することができます。 .
グリコサミノグリカン(GAG)に関する研究
二ナトリウムジスルフェートは、硫酸化GAGを新しい潜在的な治療法として調査する研究で使用されています。 二ナトリウムジスルフェートは、薬物様分子への有機硫酸基の組み込みを促進するため、このような研究に適しています。 .
プロドラッグ合成の進歩
プロドラッグ中の硫酸基の存在は、化学合成と精製を困難にする可能性があります。 二ナトリウムジスルフェートは、硫酸基を明らかにするプロドラッグの最近の進歩で使用されており、標的分子への硫酸基の挿入と分離を支援しています。 .
作用機序
Target of Action
Disodium disulfate, also known as EINECS 237-625-5 or Disodium disulphate, is a chemical compound that primarily targets sulfur-containing molecules in biological systems . It interacts with these molecules through redox reactions, specifically targeting thiol groups and disulfide bonds .
Mode of Action
The mode of action of disodium disulfate involves the interconversion between dithiol and disulfide groups, which is a redox reaction . In its oxidized form, disodium disulfate can accept electrons from other molecules, leading to the reduction of disulfide bonds to dithiol groups . Conversely, in its reduced form, it can donate electrons, leading to the oxidation of dithiol groups to form disulfide bonds .
Biochemical Pathways
Disodium disulfate plays a role in various biochemical pathways, particularly those involving sulfur metabolism. It participates in the formation and breakage of disulfide bonds, which are crucial for the structural stability of many proteins . Disulfide exchange reactions, where disulfide bonds and free thiol groups in proteins trade places, are also mediated by disodium disulfate .
Pharmacokinetics
It is known that the compound’s bioavailability, distribution, metabolism, and excretion can be influenced by various factors, including the route of administration, the presence of other compounds, and individual physiological differences .
Result of Action
The primary result of disodium disulfate’s action is the modification of the redox state of sulfur-containing molecules. This can lead to changes in the structural conformation and function of these molecules, particularly proteins with disulfide bonds . The compound’s redox activity can also influence various cellular processes, including signal transduction and stress responses .
Action Environment
The action of disodium disulfate can be influenced by various environmental factors. For instance, the presence of other redox-active compounds can affect the compound’s redox potential and thus its ability to participate in redox reactions . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .
特性
CAS番号 |
13870-29-6 |
|---|---|
分子式 |
H2NaO7S2 |
分子量 |
201.14 g/mol |
IUPAC名 |
disodium;disulfate |
InChI |
InChI=1S/Na.H2O7S2/c;1-8(2,3)7-9(4,5)6/h;(H,1,2,3)(H,4,5,6) |
InChIキー |
HRDAJTRXAABFOE-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
OS(=O)(=O)OS(=O)(=O)O.[Na] |
関連するCAS |
7783-05-3 (Parent) |
同義語 |
pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[diethoxy(methyl)silyl]butanenitrile](/img/structure/B86523.png)





